molecular formula C19H23N3 B11572576 N-(4-ethylbenzyl)-1-propyl-1H-benzimidazol-2-amine

N-(4-ethylbenzyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B11572576
M. Wt: 293.4 g/mol
InChI Key: MQZRYFIICDQKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic compound belonging to the benzodiazole class. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with an ethylphenylmethyl group and a propylamine group. Benzodiazoles are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with 2-aminobenzophenone under acidic conditions to form the intermediate benzodiazole. This intermediate is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzodiazole derivatives

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-anxiety, and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-N-methylethanediamide
  • N-(4-Ethylphenyl)-N-methylethanediamide
  • N-(4-Methylphenyl)-N-propylethanediamide

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C19H23N3/c1-3-13-22-18-8-6-5-7-17(18)21-19(22)20-14-16-11-9-15(4-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)

InChI Key

MQZRYFIICDQKFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.